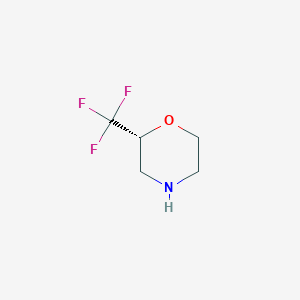

(2R)-2-(Trifluoromethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(Trifluoromethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of morpholine derivatives using reagents such as Umemoto’s reagents or Togni’s reagents under specific reaction conditions . These reactions often require the presence of radical initiators and can be carried out under mild to moderate temperatures.

Industrial Production Methods

Industrial production of (2R)-2-(Trifluoromethyl)morpholine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of reagents and solvents is crucial to minimize environmental impact and ensure safety in large-scale operations.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(Trifluoromethyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of the trifluoromethyl group into the morpholine structure significantly enhances the compound's pharmacological properties. Research indicates that (2R)-2-(Trifluoromethyl)morpholine acts as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which is crucial for developing treatments for neurological disorders such as anxiety and depression.

Case Study: mGluR2 Modulation

- Objective : Investigate the effects of this compound on mGluR2.

- Findings : The compound exhibited high potency and selectivity for mGluR2, demonstrating potential in therapeutic applications for conditions like schizophrenia and mood disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group can enhance the stability and reactivity of various compounds, making it an attractive target for synthetic chemists.

Synthetic Pathways

The synthesis of this compound typically involves the following steps:

- Formation of the morpholine ring.

- Introduction of the trifluoromethyl group via electrophilic fluorination or other methods.

- Purification and characterization to ensure desired stereochemistry and purity.

This compound has been utilized in synthesizing other biologically active molecules, underscoring its utility in drug discovery .

Fluorinated Drug Development

Fluorinated compounds, including this compound, have been shown to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. A review of FDA-approved drugs containing trifluoromethyl groups highlights their increasing importance in modern pharmacology .

Notable FDA-Approved Drugs

- Ubrogepant : A drug used for treating migraines that includes a trifluoromethyl moiety, enhancing its efficacy compared to non-fluorinated analogs.

- Alpelisib : Used in cancer therapy, showcasing how fluorinated structures can improve drug performance .

Structural Comparisons

To understand the specificity and potential applications of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-(Trifluoromethyl)morpholine | Stereoisomer with opposite configuration | Different biological activity profile |

| 4-(Trifluoromethyl)aniline | Aromatic amine with trifluoromethyl group | Different reactivity patterns due to aromaticity |

| (3R,5S)-3-methyl-5-(trifluoromethyl)piperidine | Piperidine ring instead of morpholine | Potentially different receptor interactions |

These comparisons illustrate how variations in structure can influence biological activity and therapeutic potential .

Mecanismo De Acción

The mechanism of action of (2R)-2-(Trifluoromethyl)morpholine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-(Trifluoromethyl)pyrrolidine: Another heterocyclic compound with a trifluoromethyl group, but with a pyrrolidine ring instead of a morpholine ring.

(2R)-2-(Trifluoromethyl)piperidine: Similar structure but with a piperidine ring.

(2R)-2-(Trifluoromethyl)azetidine: Features an azetidine ring with a trifluoromethyl group.

Uniqueness

(2R)-2-(Trifluoromethyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl group. The morpholine ring provides a distinct set of chemical properties, including basicity and hydrogen bonding capability, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This combination makes this compound a valuable compound in various research and industrial applications.

Actividad Biológica

(2R)-2-(Trifluoromethyl)morpholine is a fluorinated heterocyclic compound characterized by a trifluoromethyl group attached to the morpholine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, making it an important candidate for various biological applications.

- Molecular Formula : C5H8F3NO

- Molecular Weight : 191.58 g/mol

The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its solubility and permeability through biological membranes, which are critical factors for drug development.

1. Quorum Sensing Inhibition

One of the notable biological activities of this compound is its role as a quorum sensing inhibitor . This activity suggests its potential utility in combating bacterial infections by disrupting communication among bacterial populations, which is crucial in biofilm formation and virulence expression .

2. Interactions with Receptors

Research indicates that this compound interacts selectively with various receptors, including metabotropic glutamate receptors (mGluRs). It has been identified as a negative allosteric modulator of mGluR2 , which is significant for developing therapeutics aimed at treating neurological disorders.

Case Study 1: Allosteric Modulation

A study highlighted the compound's ability to bind at secondary sites on mGluR2, contributing to its functional selectivity and potency. The structural characteristics of this compound enhance its binding affinity, making it a compelling candidate for further pharmacological studies aimed at neurological applications .

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial properties. The compound demonstrated significant inhibition of quorum sensing pathways in bacteria, suggesting that it can potentially reduce biofilm formation and enhance the effectiveness of existing antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-(Trifluoromethyl)morpholine | Stereoisomer with opposite configuration | Different biological activity profile |

| 4-(Trifluoromethyl)aniline | Aromatic amine with trifluoromethyl group | Different reactivity patterns due to aromaticity |

| (3R)-3-(Trifluoromethyl)piperidine | Piperidine ring instead of morpholine | Potentially different receptor interactions |

The unique stereochemistry and functional groups present in this compound contribute to its enhanced biological activity while maintaining favorable physicochemical properties, distinguishing it from similar compounds.

Propiedades

IUPAC Name |

(2R)-2-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAZCYUQNNFOKS-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.